molecular formula C29H20Cl2N2O5 B12011547 [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 765276-24-2

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12011547
CAS No.: 765276-24-2
M. Wt: 547.4 g/mol
InChI Key: XNDBRIPWCQNHDW-VTNSRFBWSA-N
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Description

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple benzoyl groups and chlorinated phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of hydrazine derivatives and chlorinated benzoyl chlorides under controlled temperature and pH conditions is common .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple benzoyl groups and chlorinated phenyl rings.

Properties

CAS No.

765276-24-2

Molecular Formula

C29H20Cl2N2O5

Molecular Weight

547.4 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H20Cl2N2O5/c1-18-3-2-4-21(15-18)27(34)33-32-17-22-9-14-25(37-28(35)19-5-10-23(30)11-6-19)16-26(22)38-29(36)20-7-12-24(31)13-8-20/h2-17H,1H3,(H,33,34)/b32-17+

InChI Key

XNDBRIPWCQNHDW-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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